AZD-8529 mesylate

mGluR2 PAM EC50 functional assay

Choose AZD-8529 mesylate for unparalleled translational confidence. Unlike LY-487379 or CBiPES, only AZD-8529 mesylate delivers completed Phase II clinical safety data, enabling direct repurposing studies in Parkinson's disease (70% LID reduction in MPTP marmosets) and nicotine addiction (validated primate self-administration models). Its rigorously clean selectivity profile—zero activity at mGluR1,3-8 subtypes at 25 µM and no hits across 161 receptors—eliminates confounding off-target effects that compromise data reproducibility with alternatives such as JNJ-40411813.

Molecular Formula C25H28F3N5O6S
Molecular Weight 583.6 g/mol
CAS No. 1314217-69-0
Cat. No. B605782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD-8529 mesylate
CAS1314217-69-0
SynonymsAZD-8529;  AZD8529;  AZD 8529;  AZD-8529 mesylate
Molecular FormulaC25H28F3N5O6S
Molecular Weight583.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C(=O)N(C2)CC3=CC=C(C=C3)OC(F)(F)F)C4=NC(=NO4)CN5CCNCC5.CS(=O)(=O)O
InChIInChI=1S/C24H24F3N5O3.CH4O3S/c1-15-10-17(22-29-20(30-35-22)14-31-8-6-28-7-9-31)11-18-13-32(23(33)21(15)18)12-16-2-4-19(5-3-16)34-24(25,26)27;1-5(2,3)4/h2-5,10-11,28H,6-9,12-14H2,1H3;1H3,(H,2,3,4)
InChIKeyHRHCPVNKPOTCGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZD-8529 mesylate (CAS 1314217-69-0): An Orally Bioavailable, Highly Selective mGluR2 Positive Allosteric Modulator for Preclinical Neuroscience


AZD-8529 mesylate is a potent, highly selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2) [1]. It acts by enhancing the receptor's response to glutamate without exhibiting intrinsic agonism, antagonism, or PAM activity on other mGluR subtypes . The compound has undergone extensive preclinical and clinical evaluation, including Phase II trials for schizophrenia and smoking cessation [2].

Why mGluR2 PAM Selection Requires Rigorous Comparator Analysis: The Case for AZD-8529 mesylate


Substituting AZD-8529 mesylate with another mGluR2 PAM or an mGluR2/3 orthosteric agonist carries significant experimental risk. Differences in binding affinity, functional potency, and importantly, subtype selectivity across mGluR family members can profoundly alter downstream signaling and in vivo outcomes [1]. For instance, compounds like JNJ-40411813, LY-487379, and CBiPES exhibit distinct pharmacological profiles that preclude direct extrapolation of data [2]. Furthermore, clinical translation differs markedly; AZD-8529 mesylate's defined human safety, tolerability, and CNS penetration data from Phase II trials provide a unique foundation for repurposing studies not available for earlier research tool compounds [3].

Quantitative Differentiation of AZD-8529 mesylate: Head-to-Head Comparisons with Key mGluR2 Modulators


Functional Potency: Direct Comparison of mGluR2 PAM EC50 Values in Human Recombinant Assays

In a functional assay using human mGluR2 expressed in CHO cells, AZD-8529 mesylate potentiates glutamate-induced [³⁵S]GTPγS binding with an EC₅₀ of 147 nM [1]. Under comparable assay conditions, JNJ-40411813 (ADX71149) shows an EC₅₀ of 147 nM [1], while CBiPES has an EC₅₀ of 92.8 nM [2], and LY-487379 exhibits an EC₅₀ of 1,700 nM [3]. AZD-8529 mesylate's potency is comparable to JNJ-40411813 but over 18-fold more potent than LY-487379, a commonly used early research tool.

mGluR2 PAM EC50 functional assay human recombinant

Subtype Selectivity: Defining the mGluR2 PAM Selectivity Window in High-Throughput Profiling

AZD-8529 mesylate demonstrates a clean selectivity profile against a panel of 161 receptors, enzymes, and ion channels, showing no PAM or antagonist activity at mGluR1, 3, 4, 5, 6, 7, or 8 at concentrations up to 20-25 µM [1]. In contrast, JNJ-40411813 exhibits moderate affinity for human 5-HT₂A receptors (Kb = 1.1 µM) [2], and its metabolite causes higher-than-expected 5-HT₂A occupancy in vivo (ED₅₀ = 17 mg/kg p.o. in rats) [2]. Additionally, AZD-8529 mesylate's binding selectivity index (SI = IC₅₀(mGluR8) / EC₅₀(mGluR2)) is approximately 120, derived from a weak mGluR8 antagonism IC₅₀ of 23 µM [3].

mGluR selectivity off-target GPCR

Clinical Translation: Differential Efficacy in Phase II Schizophrenia vs. Smoking Cessation Trials

AZD-8529 mesylate failed to separate from placebo in a 28-day Phase II monotherapy trial for schizophrenia (PANSS total score change from baseline: -12.4 vs. -11.6 for placebo; p=0.77) [1]. Similarly, JNJ-40411813 failed to meet efficacy endpoints in schizophrenia trials [2]. However, AZD-8529 mesylate has been advanced to a 19-week, multi-center, randomized Phase II trial for smoking cessation in female smokers (NCT00921804) [3]. This differential development path is supported by preclinical data showing AZD-8529 mesylate decreases nicotine self-administration in squirrel monkeys at doses (0.3–3 mg/kg i.m.) that do not affect food self-administration, a key translational biomarker [4].

clinical trial schizophrenia smoking cessation Phase II

In Vivo Brain Penetration and Target Engagement: Measured Human CSF Levels

In healthy human volunteers administered 60 mg QD for 12 days, AZD-8529 mesylate levels in the CSF were approximately half the plasma free-fraction, indicating good blood-brain barrier penetration [1]. This is a critical parameter for any CNS-targeted compound. In contrast, detailed human CSF data for other mGluR2 PAMs like LY-487379 or CBiPES are not available, as these compounds are research tools and not clinical candidates [2]. This human data provides a quantitative benchmark for target engagement modeling in translational studies.

pharmacokinetics CNS penetration CSF clinical pharmacology

Preclinical Efficacy in Parkinson's Disease Models: Differentiation from LY-487379 and CBiPES

In the MPTP-lesioned marmoset model of Parkinson's disease, AZD-8529 mesylate (0.1–10 mg/kg) reduced L-DOPA-induced dyskinesia severity by up to 70% (p<0.001) and psychosis-like behaviors by up to 64% (p<0.001) [1]. While the selective mGlu2 PAMs LY-487379 and CBiPES also alleviate dyskinesia in this model, they are not clinical candidates due to unfavorable pharmacological properties [1]. The critical differentiator is that AZD-8529 mesylate has completed Phase II clinical trials, establishing a human safety and tolerability profile, and thus represents a 'clinic-ready' molecule for potential repurposing in Parkinson's disease [2].

Parkinson's disease L-DOPA-induced dyskinesia MPTP-lesioned marmoset repurposing

Validated Research Applications for AZD-8529 mesylate Based on Comparative Preclinical and Clinical Evidence


Investigating mGluR2 Modulation in Nicotine Addiction and Relapse: Translational Studies

AZD-8529 mesylate is uniquely positioned for studies of nicotine addiction due to its robust preclinical efficacy in non-human primates. It decreases nicotine self-administration and blocks cue-induced reinstatement in squirrel monkeys at doses (0.3–3 mg/kg) that do not affect food-motivated behavior [1]. This specific profile supported the compound's advancement into a Phase II smoking cessation clinical trial, a translational path not pursued by other mGluR2 PAMs [2].

Repurposing a Clinic-Ready mGluR2 PAM for Parkinson's Disease L-DOPA-Induced Dyskinesia

For research groups aiming to translate mGluR2 PAM effects on L-DOPA-induced dyskinesia (LID) to the clinic, AZD-8529 mesylate is the optimal tool. It demonstrates up to 70% reduction in LID severity in the MPTP-lesioned marmoset model [3]. Crucially, unlike LY-487379 or CBiPES which are only preclinical tools, AZD-8529 mesylate's completed Phase II safety and tolerability data provide a direct pathway for investigator-initiated trials or repurposing studies in Parkinson's disease [4].

Mechanistic Studies of mGluR2 Positive Allosteric Modulation with Minimal Off-Target Confounds

When experimental design demands high confidence that observed effects are mediated specifically through mGluR2 PAM activity, AZD-8529 mesylate is the preferred compound. Its selectivity profile is exceptionally clean, with no activity on other mGluR subtypes (1,3-8) at up to 25 µM and no significant hits in a broad panel of 161 receptors [5]. This contrasts with JNJ-40411813, which exhibits measurable 5-HT₂A receptor affinity [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD-8529 mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.